Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate is an organic compound with the molecular formula C10H9Cl2NO5 and a molecular weight of 294.09 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors may include pH, temperature, and the presence of other molecules, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate typically involves the reaction of 2,4-dichloro-5-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed
Nucleophilic substitution: Substituted phenoxyacetates.
Reduction: Ethyl 2-(2,4-dichloro-5-aminophenoxy)acetate.
Hydrolysis: 2-(2,4-dichloro-5-nitrophenoxy)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-dichlorophenoxy)acetate
- Ethyl 2-(2,4-dichloro-5-methylphenoxy)acetate
- Ethyl 2-(2,4-dichloro-5-fluorophenoxy)acetate
Uniqueness
Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate is unique due to the presence of both nitro and chloro substituents on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific research applications .
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)6(11)3-7(9)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSHGYWJBFIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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